molecular formula C17H20N6OS B12182105 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B12182105
M. Wt: 356.4 g/mol
InChI Key: SQAPZHVTJNCGRU-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrazole ring, and a pyrrole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the formation of the thiadiazole ring through cyclization reactions, followed by the introduction of the pyrazole and pyrrole rings via condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these reactions for scalability and yield.

Chemical Reactions Analysis

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with molecular targets within biological systems. The specific pathways and targets depend on the compound’s structure and functional groups. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H20N6OS

Molecular Weight

356.4 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C17H20N6OS/c1-22-16(23-9-5-6-10-23)13(11-18-22)14(24)19-17-21-20-15(25-17)12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8H2,1H3,(H,19,21,24)

InChI Key

SQAPZHVTJNCGRU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)NC2=NN=C(S2)C3CCCCC3)N4C=CC=C4

Origin of Product

United States

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